Verosudil hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Verosudil Hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the isoquinoline core.
- Introduction of the thiophene ring.
- Coupling of the dimethylamino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Verosudil Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in various substituted isoquinoline derivatives .
Scientific Research Applications
Verosudil Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Rho kinase and its effects on cellular processes.
Biology: Investigated for its role in modulating cellular signaling pathways and cytoskeletal dynamics.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension
Industry: Utilized in the development of new therapeutic agents targeting Rho kinase .
Mechanism of Action
Verosudil Hydrochloride exerts its effects by inhibiting the activity of Rho kinase (ROCK1 and ROCK2). This inhibition leads to:
Decreased cellular contraction: Reduces the contractile tone of the trabecular meshwork, facilitating increased aqueous humor outflow.
Modulation of cytoskeletal dynamics: Affects the organization of actin filaments and cell adhesion.
Reduction of intraocular pressure: Lowers intraocular pressure by enhancing trabecular outflow
Comparison with Similar Compounds
Verosudil Hydrochloride is compared with other Rho kinase inhibitors such as:
Netarsudil (AR-13324): Similar mechanism of action but with different pharmacokinetic properties.
Ripasudil (K-115): Another Rho kinase inhibitor used in the treatment of glaucoma, with a different chemical structure.
Y-27632: A well-known Rho kinase inhibitor used in research, but with lower potency compared to this compound.
Uniqueness: this compound is unique due to its high potency and selectivity for ROCK1 and ROCK2, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1414854-44-6 |
---|---|
Molecular Formula |
C17H18ClN3O2S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H |
InChI Key |
FUBBJNODZIIYHW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl |
Canonical SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Verosudil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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